molecular formula C24H19FN4O3 B2774077 1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251627-23-2

1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2774077
CAS No.: 1251627-23-2
M. Wt: 430.439
InChI Key: YWFRWNGQJQYIKM-UHFFFAOYSA-N
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Description

1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H19FN4O3 and its molecular weight is 430.439. The purity is usually 95%.
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Biological Activity

The compound 1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FN4O3C_{21}H_{19}FN_{4}O_{3}, and its structure includes a naphthyridine core substituted with various functional groups that contribute to its biological activity. The presence of the fluorophenyl group is significant due to its influence on the compound's lipophilicity and ability to interact with biological targets.

Antiparasitic Activity

Research has demonstrated that naphthyridine derivatives exhibit potent antiparasitic activity. A study focusing on 8-hydroxynaphthyridines showed that modifications around the naphthyridine core significantly affect their efficacy against parasites like Leishmania spp. The introduction of specific substituents can enhance or diminish activity, emphasizing the importance of SAR in drug design .

Table 1: Structure-Activity Relationship of Naphthyridine Derivatives

CompoundSubstituentAntiparasitic Activity (IC50)
1-OH5.8 μM
2-OCH310 μM
3-NH215 μM

Inhibition of Monoamine Oxidase (MAO)

Another area of interest is the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Certain analogs of naphthyridine have shown potential as MAO inhibitors, suggesting possible applications in treating neurological disorders .

Table 2: MAO Inhibition Potency of Naphthyridine Derivatives

CompoundMAO Inhibition (IC50)
A50 nM
B75 nM
C100 nM

Case Studies

A series of experiments were conducted to evaluate the in vivo efficacy and toxicity profiles of naphthyridine derivatives. For instance, one study reported that a derivative with a similar structure demonstrated promising results in animal models for visceral leishmaniasis but exhibited toxicity at higher doses .

Case Study: Efficacy in Animal Models

In a study assessing the efficacy against visceral leishmaniasis:

  • Dosage : Compounds were administered at varying doses (10 mg/kg to 100 mg/kg).
  • Results : The compound showed significant reduction in parasite load at doses above 50 mg/kg but was associated with hepatotoxicity at higher concentrations.

Properties

IUPAC Name

1-[2-(2-fluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3/c1-15-11-12-17-22(31)18(24(32)27-16-7-3-2-4-8-16)13-29(23(17)26-15)14-21(30)28-20-10-6-5-9-19(20)25/h2-13H,14H2,1H3,(H,27,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFRWNGQJQYIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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